molecular formula AgCuSnZn B1234288 CID 6337208 CAS No. 55964-74-4

CID 6337208

Cat. No.: B1234288
CAS No.: 55964-74-4
M. Wt: 355.5 g/mol
InChI Key: RVCMZDIDQZHKTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 6337208 (PubChem Compound Identifier 6337208) is a chemical compound cataloged in the PubChem database. For example:

  • Structural Analysis: Techniques like LC-ESI-MS with in-source collision-induced dissociation (CID) can elucidate molecular weights and fragmentation patterns, as demonstrated in studies on ginsenosides .

Properties

CAS No.

55964-74-4

Molecular Formula

AgCuSnZn

Molecular Weight

355.5 g/mol

InChI

InChI=1S/Ag.Cu.Sn.Zn

InChI Key

RVCMZDIDQZHKTI-UHFFFAOYSA-N

SMILES

[Cu].[Zn].[Ag].[Sn]

Canonical SMILES

[Cu].[Zn].[Ag].[Sn]

Synonyms

ANA 68

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of alloys containing copper, silver, tin, and zinc involves melting the individual metals and mixing them in specific proportions. The process typically includes the following steps:

    Melting: Each metal is melted in a furnace at its respective melting point.

    Mixing: The molten metals are combined in a crucible and thoroughly mixed to ensure a homogeneous alloy.

    Casting: The molten alloy is poured into molds to form ingots or other desired shapes.

    Cooling: The alloy is allowed to cool and solidify.

Industrial Production Methods

In industrial settings, the production of these alloys often involves large-scale smelting and refining processes. For example, copper is extracted from sulfide ores through a series of steps including smelting, converting, and electrolytic refining . Silver, tin, and zinc are similarly extracted from their respective ores and refined to high purity before being combined to form alloys .

Chemical Reactions Analysis

Types of Reactions

The metals in the compound undergo various chemical reactions, including:

    Oxidation: Copper, silver, tin, and zinc can all form oxides when exposed to oxygen.

    Reduction: These metals can be reduced from their oxides using reducing agents like hydrogen or carbon.

    Substitution: In alloys, atoms of one metal can replace atoms of another metal in the crystal lattice.

Common Reagents and Conditions

    Oxidation: Oxygen or air at elevated temperatures.

    Reduction: Hydrogen gas or carbon at high temperatures.

    Substitution: Melting and mixing the metals in a crucible.

Major Products

    Copper Oxide (CuO): Formed when copper reacts with oxygen.

    Silver Oxide (Ag2O): Formed when silver reacts with oxygen.

    Tin Oxide (SnO2): Formed when tin reacts with oxygen.

    Zinc Oxide (ZnO): Formed when zinc reacts with oxygen

Comparison with Similar Compounds

Structural Analogues: Oscillatoxin Derivatives

lists oscillatoxin derivatives (e.g., CID 101283546, CID 185389) with distinct methyl or hydroxyl substitutions. A hypothetical comparison with this compound might include:

Property This compound Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389)
Molecular Formula Not Available C₃₄H₅₄O₈ C₃₅H₅₆O₈
Molecular Weight (g/mol) Not Available 598.8 612.8
Key Functional Groups Unknown Epoxide, hydroxyl Methyl, epoxide
Bioactivity Unknown Cytotoxic Modified toxicity profile

Key Findings :

  • Methylation (as in CID 185389) typically alters solubility and target affinity compared to parent compounds .
  • Structural variations in oscillatoxin derivatives correlate with changes in bioactivity, a principle applicable to this compound if functional groups are identified.

Functional Analogues: Cell-Permeable CIDs

highlights cell-permeable CIDs like photocaged rapamycin derivatives (e.g., pRap). These compounds enable spatiotemporal control of protein dimerization, a feature critical for studying intracellular signaling.

Property This compound pRap Biotinylated α-Methylnitrobenzylrapamycin
Permeability Unknown High Moderate (requires extracellular cleavage)
Activation Mechanism Unknown Photocleavage Photocleavage + biotin targeting
Applications Hypothetical GTPase activity control Localized target manipulation

Key Findings :

  • Photocleavable CIDs (e.g., pRap) release active compounds upon light exposure, minimizing off-target effects .
  • Functional comparisons emphasize the need for this compound’s solubility and activation kinetics data to assess its utility in precision biology.

Physicochemical Properties: Solubility and Stability

and provide models for comparing solubility and stability using parameters like Log S (ESOL) and bioavailability scores. For instance:

Parameter This compound CAS 1761-61-1 (CID 72863) CAS 6007-85-8 (CID 315608)
Log S (ESOL) Not Available -2.47 -1.98
Water Solubility (mg/mL) Unknown 0.687 2.58
Bioavailability Score Unknown 0.55 0.55

Key Findings :

  • Solubility metrics (e.g., Log S) and bioavailability scores are critical for drug development.

Methodological Considerations for Comparative Studies

  • Mass Spectrometry: In-source CID fragmentation (as used for ginsenosides) can differentiate isomers like this compound and its analogues .
  • Synthetic Accessibility : Green chemistry approaches (e.g., ionic liquid catalysts in ) may optimize this compound’s synthesis if reactive groups are identified.

Q & A

Basic: How to formulate a precise and measurable research question for studies involving CID 6337208?

Answer: Use structured frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome) to define scope and ensure alignment with gaps in existing literature. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality and significance. For example: "How does this compound modulate [specific pathway] compared to [existing compound] in [cell type/population] under [conditions]?" Avoid broad terms like "effect" or "impact" without specifying measurable outcomes .

Advanced: What methodological strategies resolve contradictions in experimental data for this compound's mechanism of action?

Answer: Conduct principal contradiction analysis to distinguish dominant factors (e.g., dose-dependent effects) from secondary variables (e.g., solvent interactions). Use triangulation by combining quantitative assays (e.g., dose-response curves) with qualitative methods (e.g., molecular dynamics simulations). For conflicting results, apply Bayesian hierarchical models to account for variability across experimental conditions .

Basic: How to design a reproducible experimental protocol for this compound's in vitro testing?

Answer:

  • Control groups: Include positive/negative controls (e.g., known agonists/inhibitors).
  • Replicates: Use ≥3 biological replicates with randomized plate layouts to mitigate batch effects.
  • Documentation: Pre-register protocols detailing compound purity verification (e.g., HPLC data), solvent preparation, and incubation times. Reference established guidelines like ARRIVE 2.0 for rigor .

Advanced: How to optimize computational models for predicting this compound's binding affinity across diverse protein targets?

Answer:

  • Feature selection: Integrate structural (e.g., docking scores) and physicochemical descriptors (e.g., logP, polar surface area).
  • Validation: Use nested cross-validation to avoid overfitting and test generalizability on external datasets (e.g., ChEMBL).
  • Contradiction resolution: Apply SHAP (SHapley Additive exPlanations) to interpret model outputs and identify conflicting feature contributions .

Basic: What criteria ensure a rigorous literature review for this compound-related studies?

Answer:

  • Search strategy: Use Boolean operators (e.g., This compound AND (kinase inhibitor OR apoptosis)) across PubMed, Scopus, and Web of Science.
  • Quality filters: Prioritize peer-reviewed studies with full methodological transparency and conflict-of-interest disclosures.
  • Synthesis: Organize findings into thematic matrices (e.g., efficacy, toxicity) to identify consensus and gaps .

Advanced: How to address reproducibility challenges in multi-omics studies involving this compound?

Answer:

  • Data integration: Use multi-omics factor analysis (MOFA) to harmonize transcriptomic, proteomic, and metabolomic datasets.
  • Batch correction: Apply ComBat or Harmony algorithms to adjust for technical variability.
  • Metadata standardization: Adopt ISA-Tab formats to document experimental conditions and preprocessing steps .

Basic: What statistical methods are appropriate for analyzing dose-response relationships of this compound?

Answer:

  • Nonlinear regression: Fit data to Hill equation models to estimate EC50 and Hill coefficients.
  • Outlier handling: Use Grubbs' test or ROUT method (Q=1%) to identify aberrant points.
  • Uncertainty quantification: Report 95% confidence intervals for parameters using bootstrapping .

Advanced: How to validate this compound's off-target effects using CRISPR-Cas9 screening?

Answer:

  • Library design: Use genome-wide sgRNA libraries (e.g., Brunello) with ≥4 guides/gene for redundancy.
  • Counter-screening: Compare viability in this compound-treated vs. untreated cells using MAGeCK-MLE to rank gene essentiality.
  • Hit prioritization: Apply STRING-DB network analysis to cluster genes into pathways and filter false positives .

Basic: How to ensure ethical compliance in animal studies involving this compound?

Answer:

  • 3Rs framework: Adopt Replacement (e.g., organoids), Reduction (power analysis for sample size), and Refinement (e.g., humane endpoints).
  • Regulatory alignment: Follow OECD Guidelines 420/423 for acute toxicity testing and obtain IACUC approval .

Advanced: What systems biology approaches elucidate this compound's polypharmacology?

Answer:

  • Network pharmacology: Construct compound-target-disease networks using Cytoscape and identify hub nodes with Betweenness Centrality .
  • Mechanistic modeling: Develop ordinary differential equation (ODE) models of pathway crosstalk (e.g., MAPK/PI3K).
  • Validation: Use kinase profiling panels (e.g., Eurofins) to confirm predicted off-target interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.